2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a thioether linkage, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with a suitable aldehyde under acidic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the triazole-thioether intermediate with an acyl chloride to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of microwave irradiation to accelerate reaction times and the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
4-Amino-4H-1,2,4-triazole-3-thiol: Similar structure but different functional groups, used in medicinal chemistry.
Uniqueness
2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H20ClN5O2S |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C19H20ClN5O2S/c1-11-5-4-6-13(7-11)18-23-24-19(25(18)21)28-10-17(26)22-15-8-12(2)14(20)9-16(15)27-3/h4-9H,10,21H2,1-3H3,(H,22,26) |
InChI Key |
GZBGEFKZALMQDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C(=C3)C)Cl)OC |
Origin of Product |
United States |
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